(1-Tert-butylcyclopropyl)amine
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Overview
Description
(1-Tert-butylcyclopropyl)amine is an organic compound with the chemical formula C7H15N. It is a cyclopropane derivative where a tert-butyl group is attached to the cyclopropane ring, and an amine group is bonded to the same carbon as the tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Tert-butylcyclopropyl)amine can be synthesized through several methods:
Alkylation of Amines: One common method involves the alkylation of cyclopropylamine with tert-butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Cyclopropanation Reactions:
Industrial Production Methods: Industrial production of 1-tert-butylcyclopropan-1-amine may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Tert-butylcyclopropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Substituted amines, amides
Scientific Research Applications
(1-Tert-butylcyclopropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-tert-butylcyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopropane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Cyclopropylamine: Similar structure but lacks the tert-butyl group.
Tert-butylamine: Contains the tert-butyl group but lacks the cyclopropane ring.
Cyclopropylmethylamine: Similar structure with a methyl group instead of tert-butyl.
Uniqueness: (1-Tert-butylcyclopropyl)amine is unique due to the combination of the cyclopropane ring and the tert-butyl group, which imparts distinct steric and electronic properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
IUPAC Name |
1-tert-butylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2,3)7(8)4-5-7/h4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBGTDPAYKAHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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